(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Description
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid (CAS: 1446334-78-6) is a boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol . Structurally, it features a methyl substituent at the 2-position of the imidazo[1,2-a]pyridine scaffold and a boronic acid group at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic systems, which are pivotal in medicinal chemistry and materials science . Its stability under aqueous conditions and compatibility with diverse coupling partners make it a versatile intermediate in drug discovery pipelines .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUPLVFPKSXZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226219 | |
| Record name | B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446334-78-6 | |
| Record name | B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446334-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as catalyst loading, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, in the context of tuberculosis treatment, imidazo[1,2-a]pyridine derivatives have been shown to inhibit key enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Polarity: The 2-amino derivative exhibits higher solubility in polar solvents due to the NH₂ group, contrasting with the hydrophobic 2-methyl variant .
- Electronic Effects : The carbamoyl group in the 3-position derivative increases electron density on the ring, lowering the pKa and enhancing stability in basic conditions .
Reactivity in Cross-Coupling Reactions
Table 2: Cross-Coupling Efficiency
Key Findings :
- The unsubstituted imidazo[1,2-a]pyridine-6-boronic acid achieves higher yields (75%) due to minimal steric hindrance .
- The 2-methyl variant’s moderate yield (60%) reflects steric challenges but retains utility in synthesizing methoxy-substituted derivatives .
- Microwave-assisted methods improve the carbamoyl derivative’s coupling efficiency, compensating for its steric bulk .
Physicochemical and Pharmacokinetic Properties
Biological Activity
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid, a boronic acid derivative of the imidazo[1,2-a]pyridine scaffold, has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₈H₉BN₂O₂
- Molecular Weight : 175.98 g/mol
- CAS Number : 1446334-78-6
The structure features a boronic acid group that is known for its ability to form reversible covalent bonds with biological molecules, which is crucial for its biological activity.
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can engage in reversible covalent bonding with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzymatic activity or alteration of signaling pathways. For instance, it has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,2-a]pyridine derivatives, including (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid. For example:
- Inhibition of FLT3 : Research indicates that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of FLT3 (FMS-like tyrosine kinase 3), which is a target in acute myeloid leukemia (AML). Compounds similar to (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid have demonstrated significant anti-proliferative effects against FLT3-mutated AML cell lines, suggesting a promising therapeutic avenue .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. The unique structure allows it to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This mechanism is particularly relevant for treating infections caused by resistant bacterial strains.
Study 1: Antitumor Efficacy
A study investigated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting FLT3 mutations associated with AML. The results showed that certain compounds exhibited potent inhibitory activity against FLT3 mutations and displayed improved selectivity towards cancer cells compared to normal cells. The selectivity index was reported to be approximately 200-fold higher for some derivatives .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 5o | 0.5 | 200 |
| Control (FLT3 negative) | >100 | - |
Study 2: Mechanistic Insights
Another research effort focused on the binding affinity of (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid to various biological targets. The study utilized molecular docking simulations and enzyme inhibition assays to elucidate the interactions at a molecular level. It was found that the compound effectively inhibits NEK2 kinase activity, which is implicated in cancer cell proliferation and survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
